molecular formula C26H42NNaO6 B1671909 Sodium glycocholate CAS No. 863-57-0

Sodium glycocholate

Cat. No.: B1671909
CAS No.: 863-57-0
M. Wt: 487.6 g/mol
InChI Key: OABYVIYXWMZFFJ-VCAVMPJJSA-M
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Description

Sodium glycocholate (C26H42NO6Na) is a conjugated bile salt derived from cholic acid and glycine. It is a critical component of bile, facilitating lipid digestion and absorption in the intestine. Structurally, it comprises a steroid nucleus with hydroxyl groups at positions 3α, 7α, and 12α, and a glycine moiety conjugated to the side chain . Its amphiphilic nature enables micelle formation, which solubilizes hydrophobic compounds, making it valuable in pharmaceutical applications such as drug delivery enhancement .

Key properties include a critical micelle concentration (CMC) of 4–13 mM (dependent on ionic strength and temperature) , molecular weight of 487.6 g/mol , and pH-dependent solubility. This compound is widely used to improve mucosal permeability of drugs (e.g., peptides, proteins) and as a stabilizer in nanocarriers like liposomes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycocholate Sodium can be synthesized through the conjugation of cholic acid with glycine, followed by neutralization with sodium hydroxide. The reaction typically involves the activation of the carboxyl group of cholic acid, which then reacts with glycine to form glycocholic acid. The glycocholic acid is then neutralized with sodium hydroxide to produce Glycocholate Sodium .

Industrial Production Methods: In industrial settings, Glycocholate Sodium is produced by extracting cholic acid from bovine or porcine bile. The extracted cholic acid is then purified and conjugated with glycine under controlled conditions. The resulting glycocholic acid is neutralized with sodium hydroxide to yield Glycocholate Sodium .

Chemical Reactions Analysis

Types of Reactions: Glycocholate Sodium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different bile acid derivatives.

    Reduction: Reduction reactions can modify its hydroxyl groups.

    Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Drug Delivery Systems: Sodium glycocholate is essential in improving the efficacy of drug delivery systems . As a bile salt, it enhances the solubility and bioavailability of hydrophobic drugs, making it a critical component in formulating various pharmaceuticals . Its ability to facilitate drug absorption in the gastrointestinal tract has made it a crucial ingredient in developing oral medications .

Advanced Drug Delivery: this compound is utilized in advanced drug delivery systems like nanoparticles and liposomes . These innovative approaches improve the targeted delivery of drugs, reducing side effects and increasing therapeutic outcomes .

Biologics and Biosimilars: this compound enhances the solubility and absorption of complex drugs like proteins, antibodies, and nucleic acids, driving its adoption in this rapidly growing sector .

Treatment of Chronic Diseases: this compound improves the bioavailability of drugs used to treat conditions such as diabetes, cancer, and cardiovascular diseases, making it an essential component of modern therapeutics .

Research and Innovations

Enhancing Intestinal Absorption: this compound liposomes can improve oral bioavailability by promoting intestinal absorption . Studies have shown that encapsulating semaglutide in this compound liposomes increases its absorption in the small intestinal villi via an apical sodium-dependent bile acid transporter (ASBT)-mediated pathway .

Gene Expression Changes: Glycocholate induces global changes in gene expression, upregulating membrane and cell wall proteins during the stationary phase . It significantly increases the abundance of several proteins involved in biofilm formation, cellulose production, and the cell envelope .

Transfection Enhancement: this compound can significantly enhance transfection, potentially associated with its critical micelle concentration, but may also result in some toxicity .

Other Healthcare Applications

Diagnostic Imaging: this compound is explored for its potential in diagnostic imaging to improve the accuracy and efficacy of certain imaging techniques .

Nutraceutical Delivery: It is also being studied for its potential in enhancing the delivery of nutraceuticals and other health supplements .

Case Studies

Semaglutide Delivery: A study on this compound liposomes (SGC-Lip) encapsulating semaglutide (Sml) showed a 40% hypoglycemic effect within 12 hours, with the area under the curve (AUC) approximately six times that of cholesterol-containing liposomes without this compound . The SGC-Lip enhances semaglutide absorption in the small intestinal villi via an ASBT-mediated pathway, with the highest penetration at the ileal site .

Tables

Table 1: Impact of this compound on Protein Abundance

Protein CategoryEffect in E1777Effect in E2265
Upregulated Proteins88107
Downregulated Proteins7886
Common Upregulated Proteins2626
Common Downregulated Proteins4646

Table 2: Applications of this compound

ApplicationDescription
Drug Delivery SystemsEnhances the solubility and bioavailability of hydrophobic drugs, making it a critical component in the formulation of various pharmaceuticals .
Advanced Drug DeliveryUtilized in nanoparticles and liposomes to improve targeted drug delivery, reducing side effects and increasing therapeutic outcomes .
Biologics and BiosimilarsEnhances the solubility and absorption of complex drugs like proteins, antibodies, and nucleic acids, driving its adoption in this rapidly growing sector .
Treatment of Chronic DiseasesImproves the bioavailability of drugs used to treat conditions such as diabetes, cancer, and cardiovascular diseases, making it an essential component of modern therapeutics .
Diagnostic ImagingExplored for its potential in improving the accuracy and efficacy of certain imaging techniques .
Nutraceutical DeliveryStudied for its potential in enhancing the delivery of nutraceuticals and other health supplements .
Oral Insulin DeliveryUsed in liposomal delivery systems containing glycocholate as an enzyme inhibitor and permeation enhancer for oral insulin delivery .

Future Trends

Mechanism of Action

Glycocholate Sodium acts as a detergent to solubilize fats for absorption in the digestive system. It forms micelles with dietary fats, which increases the surface area for the action of lipases. This enhances the digestion and absorption of fats. The compound is absorbed in the small intestine and transported to the liver, where it is involved in the enterohepatic circulation of bile acids .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Microbial Tolerance and Growth Effects

Sodium glycocholate exhibits distinct effects on microbial viability compared to other bile salts (Table 1):

Table 1: Microbial Growth Responses to Bile Salts

Bile Salt Effect on Lactobacillus spp. Key Findings
This compound Growth inhibition at >0.1% Reduced viability in L. mucosae and L. acidophilus due to membrane disruption
Sodium taurocholate Growth stimulation (e.g., L. mucosae 6A) Enhanced growth at >0.5% via tolerance mechanisms
Sodium taurodeoxycholate Universal growth promotion (>100% viability) All tested strains thrived, suggesting lower toxicity
Sodium glycodeoxycholate Strain-dependent effects Isolate 174A showed 150% growth at 0.2%, others inhibited

Mechanistic Insights :

  • This compound’s higher toxicity correlates with its ability to disrupt bacterial membranes more aggressively than tauro-conjugated salts .
  • Taurocholate and taurodeoxycholate are better tolerated due to efflux pumps or enzymatic modification by gut microbes .

Drug Permeation Enhancement

This compound outperforms some bile salts but is less effective than synthetic enhancers (Table 2):

Table 2: Permeation Enhancement Efficacy

Enhancer Model Drug Enhancement Factor (vs. Control) Mechanism
This compound 2',3'-Dideoxycytidine 32× (Papp = 5.11 × 10<sup>−6</sup> cm/s) Micelle-mediated membrane fluidization
Sodium taurocholate Insulin (liposomes) Lower protection vs. enzymes Inferior enzyme inhibition vs. glycocholate
Gemini surfactant SLG-30 Carboxyfluorescein 10× higher than this compound Paracellular opening via tight junction modulation
Methylated β-cyclodextrin Peptides Moderate enhancement, lower toxicity Non-disruptive encapsulation

Key Findings :

  • This compound’s optimal permeation occurs near its CMC (4 mM), where micelles solubilize membrane lipids .
  • In nasal insulin sprays, 4% this compound increased bioavailability significantly compared to lauryl ether surfactants .
  • However, synthetic enhancers like SLG-30 and cyclodextrins offer higher efficacy or safety .

Physicochemical Properties

Table 3: Comparative Physicochemical Profiles

Property This compound Sodium Taurocholate Sodium Cholate
CMC (mM) 4–13 3–10 6–15
Micelle Size 8–12 monomers Dimers/trimers Larger aggregates
Solubility in Water High (pH >7) High Moderate
Enzyme Inhibition Strong vs. pepsin Moderate Weak

Aggregation Behavior :

  • Light-scattering studies show this compound forms micelles with ~8 monomers, while taurocholate prefers dimers/trimers .
  • Ionic environment (e.g., NaCl concentration) alters micelle stability and size .

Binding and Metabolic Interactions

Bile Salt Binding Capacity :

  • Dietary fibers like E-RBDF bind this compound at 32.6% vs. 50.2% for taurocholate, suggesting stronger affinity for the latter .
  • Tea flower polyphenols bind all bile salts equally, indicating non-specific interactions .

Enzymatic Deconjugation :

  • Probiotic strains (e.g., Lactobacillus K73) deconjugate this compound at 61% efficiency vs. 24% for taurocholate, highlighting structural susceptibility .

Biological Activity

Sodium glycocholate, a bile salt derived from glycine and cholic acid, plays a significant role in various biological processes, particularly in digestion and drug delivery systems. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and recent research findings.

This compound functions primarily as an emulsifier and surfactant in the gastrointestinal tract, facilitating the absorption of lipids and fat-soluble vitamins. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic substances, enhancing membrane permeability.

1.1 Liposome Formation

Research indicates that this compound can form liposomes that encapsulate therapeutic agents like insulin. These liposomes improve the stability of insulin against enzymatic degradation by proteases such as pepsin and trypsin, thereby enhancing its bioavailability when administered orally . The entrapment efficiency of insulin in this compound liposomes has been reported to be around 30% with a particle size of approximately 154 nm .

2. Therapeutic Applications

This compound has been investigated for various therapeutic applications due to its biological activity:

2.1 Drug Delivery Systems

Recent studies have highlighted the potential of this compound in oral drug delivery systems. For instance, it has been used to enhance the oral bioavailability of poorly soluble drugs by improving their solubility and absorption through intestinal membranes .

Table 1: Comparison of this compound with Other Bile Salts in Drug Delivery

Bile SaltEntrapment Efficiency (%)Particle Size (nm)Stability (t1/2)
This compound30154Improved
Sodium Taurocholate25160Moderate
Sodium Deoxycholate20150Low

2.2 Anti-inflammatory and Antioxidant Effects

This compound exhibits anti-inflammatory properties, potentially aiding in the treatment of conditions like inflammatory bowel disease (IBD). Its antioxidant activity has also been noted, contributing to cellular protection against oxidative stress .

3.1 Insulin Delivery Studies

In a study involving diabetic mice, insulin-loaded this compound liposomes demonstrated significant blood glucose regulation over an extended period following subcutaneous administration . The formulation showed a quasi-steady-state blood glucose level within normal ranges for about two weeks.

3.2 Hepatoprotective Properties

Another investigation focused on the hepatoprotective effects of this compound, indicating its potential use as a biomarker for liver function abnormalities. Elevated levels of this compound in peripheral blood may signal liver dysfunction, suggesting its role in diagnostics .

4. Conclusion

This compound is a versatile compound with significant biological activity that enhances drug delivery systems and exhibits therapeutic properties such as anti-inflammatory and antioxidant effects. Ongoing research continues to explore its applications in medicine, particularly in improving the oral bioavailability of various drugs.

Q & A

Basic Research Questions

Q. What experimental parameters should be optimized when formulating sodium glycocholate-containing liposomes for drug delivery?

  • Methodological Answer : To optimize liposomal formulations, homogenization pressure and cycle count must be systematically adjusted. For instance, increasing homogenization pressure from 100 to 500 bar reduces particle size (430 nm to 100 nm) but slightly decreases entrapment efficiency (18% to ~15%). A balance between particle size and drug loading is critical, validated via dynamic light scattering and HPLC . Statistical validation (one-way ANOVA, p < 0.05) ensures reproducibility.

Q. How is this compound’s bile salt binding capacity quantified in vitro, and what factors influence this assay?

  • Methodological Answer : Bile salt binding capacity (BBC) is measured by incubating this compound with test compounds (e.g., polysaccharides or enzymatic hydrolysates) in simulated bile systems. The binding rate (%) is calculated as: Binding Rate=[Control] - [Sample][Control]×100\text{Binding Rate} = \frac{\text{[Control] - [Sample]}}{\text{[Control]}} \times 100

    Molecular weight fractions (e.g., 100–300 kDa) significantly enhance binding, with this compound showing higher affinity (96.47% binding) compared to sodium taurocholate. Temperature, pH, and ionic strength must be standardized to ensure reproducibility .

Q. What is the standard protocol for evaluating this compound’s antitumor activity in cell-based assays?

  • Methodological Answer : Tumor inhibition rates are calculated using: Inhibition Rate=Control Tumor Mass - Experimental Tumor MassControl Tumor Mass×100%\text{Inhibition Rate} = \frac{\text{Control Tumor Mass - Experimental Tumor Mass}}{\text{Control Tumor Mass}} \times 100\%

For 4T1 breast cancer cells, peak inhibition (at 12 h) occurs at 0.7 nmol/L this compound. Dose-response curves and time-course studies are essential to validate efficacy, with triplicate experiments and t-tests for significance (p < 0.05) .

Advanced Research Questions

Q. How do ionic strength and reagent concentration influence this compound micellar aggregation?

  • Methodological Answer : Electromotive force and solubility measurements reveal that this compound forms dimers at low concentrations (≤10 mM) and octamers at higher ionic strengths (e.g., 0.15 M N(CH₃)₄Cl). Aggregation numbers are even due to anion stacking, confirmed via dynamic light scattering and small-angle X-ray scattering (SAXS). These aggregates mimic taurocholate behavior but differ from deoxycholate derivatives, necessitating ionic medium control for reproducibility .

Q. What mechanisms underlie this compound’s enhancement of drug permeability in buccal mucosa models?

  • Methodological Answer : Using TR146 cell monolayers, apparent permeability coefficients (Papp) of fluorescent dextrans (FD) are measured with/without this compound. At 0.5% w/v, this compound increases Papp by disrupting tight junctions, visualized via confocal microscopy. Comparative studies with porcine mucosa validate model relevance, with Mann-Whitney U tests confirming significance (p < 0.01) .

Q. How can this compound be utilized to stabilize co-amorphous systems for poorly soluble drugs?

  • Methodological Answer : Co-amorphous systems are prepared by ball-milling this compound with brick-dust molecules (e.g., Y5 receptor antagonists). Fourier-transform infrared spectroscopy (FTIR) confirms hydrogen bonding between the drug’s carbonyl groups and this compound’s hydroxyl residues. These systems exhibit 3.5-fold higher aqueous solubility than crystalline forms, validated via dissolution testing and X-ray powder diffraction (XRPD) .

Q. What extraction methods optimize this compound’s interaction with polysaccharides for lipid-lowering applications?

  • Methodological Answer : Ultrasonic-microwave synergistic extraction (UMSE) enhances polysaccharide yield and bile salt binding. For Inonotus hispidus polysaccharides, UMSE achieves 30.93% this compound binding vs. 25.1% with hot water extraction. Binding kinetics are modeled using Langmuir isotherms, with Box-Behnken designs optimizing parameters (e.g., time, power) .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting bile salt binding capacities for this compound across different macromolecules?

  • Resolution : Discrepancies arise from variations in molecular weight fractions and assay conditions. For example, enzymatic hydrolysates (20 mg/mL) bind this compound at 48.3% efficiency (vs. cholestyramine), while polysaccharides >300 kDa achieve 88.58%. Differences in charge density, hydrophobic interactions, and simulated bile pH (6.5 vs. 7.4) critically influence results. Standardizing molecular weight cutoffs and ionic conditions is recommended .

Properties

CAS No.

863-57-0

Molecular Formula

C26H42NNaO6

Molecular Weight

487.6 g/mol

IUPAC Name

sodium;2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate

InChI

InChI=1S/C26H43NO6.Na/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);/q;+1/p-1/t14?,15?,16?,17?,18?,19?,20?,21?,24?,25-,26+;/m0./s1

InChI Key

OABYVIYXWMZFFJ-VCAVMPJJSA-M

SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+]

Isomeric SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C.[Na+]

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+]

Appearance

Solid powder

Key on ui other cas no.

863-57-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cholylglycine
Glycine Cholate
Glycocholate
Glycocholate Sodium
Glycocholic Acid
Glycocholic Acid, Sodium Salt

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

Sodium glycocholate
Sodium glycocholate

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